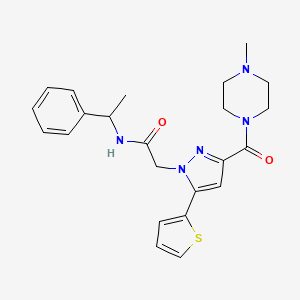
2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C19H22N6O2S, with a molecular weight of approximately 430.6 g/mol. It features a complex structure that incorporates piperazine, thiophene, and pyrazole moieties, which are known to contribute to various biological activities.
1. Antimicrobial Properties
Recent studies have demonstrated that derivatives of compounds containing thiophene and piperazine exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anti-Cancer Activity
The anti-proliferative effects of similar compounds have been examined against various cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicated that these compounds could inhibit cell growth effectively, with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin . The structure-activity relationship (SAR) suggests that modifications in the peripheral groups can enhance efficacy against specific cancer types.
3. Pain Modulation
The compound has been evaluated for its role as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is crucial in the metabolism of endocannabinoids, which play a significant role in pain perception and inflammation. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can alleviate pain in various models, including neuropathic pain and inflammatory pain .
4. Neuroprotective Effects
Emerging research indicates that compounds similar to this one may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several thiophene-piperazine derivatives against clinical isolates of E. coli. The tested compound demonstrated significant inhibition zones (14–17 mm) compared to control antibiotics .
Case Study 2: Anti-Cancer Activity
In vitro assays were performed using the MTT method on different cancer cell lines. The results showed that the compound inhibited cell viability with an IC50 value ranging from 10 to 30 µM across various lines, indicating its potential as a chemotherapeutic agent .
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50/Activity |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Anti-cancer | HePG-2 | 25 µM |
| MCF-7 | 20 µM | |
| Pain modulation | Rat model | Significant reduction in pain response |
Eigenschaften
IUPAC Name |
2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-17(18-7-4-3-5-8-18)24-22(29)16-28-20(21-9-6-14-31-21)15-19(25-28)23(30)27-12-10-26(2)11-13-27/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUNBRIKDIFWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














